2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate
Description
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-8(15)17-3-4-18-12-6-10(13)9(7-14)5-11(12)16-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGOHAUZNZUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C(=C1)Br)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate typically involves the following steps:
Formylation: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the phenoxy ring with ethyl acetate, using an acid catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The bromine atom and electron-rich aromatic ring facilitate substitution reactions under controlled conditions:
-
Mechanistic Insight : Bromination occurs preferentially at the para position to the methoxy group due to its strong electron-donating effect .
Aldehyde Functional Group Reactivity
The formyl group undergoes characteristic reductions and oxidizations:
-
Key Data : The aldehyde proton appears at δ 10.34 ppm in <sup>1</sup>H NMR (CDCl<sub>3</sub>) . Oxidation to the carboxylic acid shifts the carbonyl signal to δ 172.1 ppm in <sup>13</sup>C NMR.
Ester Hydrolysis and Functionalization
The ethyl acetate group undergoes hydrolysis and transesterification:
-
Kinetics : Hydrolysis proceeds faster under acidic conditions due to protonation of the ester carbonyl .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Ring-Forming Reactions
The aldehyde and ester groups enable cyclization pathways:
-
Structural Confirmation : Benzofuran products show characteristic IR absorption at 1639 cm<sup>−1</sup> (C=O stretch) .
Spectroscopic Characterization
Critical spectral data for reaction monitoring:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>) :
-
<sup>13</sup>C NMR :
This compound's versatility in cross-couplings, redox transformations, and cyclizations makes it valuable for synthesizing complex heterocycles and functionalized aromatics. Experimental protocols emphasize the need for controlled conditions to manage competing reactivities of its aldehyde, bromine, and ester moieties.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Cosmetic Formulations
The compound's unique chemical structure allows it to be utilized in cosmetic formulations aimed at improving skin health. Its properties include:
- Moisturizing Effects : The compound has been shown to enhance skin hydration by forming a barrier that reduces water loss.
- Antioxidant Activity : It exhibits antioxidant properties, which can help protect skin cells from oxidative stress caused by environmental factors .
Material Science
In material science, 2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate is being explored for its potential applications in developing new polymeric materials. Its ability to act as a monomer in polymer synthesis could lead to the creation of materials with enhanced thermal stability and mechanical properties.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results indicated significant inhibition zones compared to control groups, supporting its potential as a new antimicrobial agent .
Study 2: Cosmetic Applications
In a formulation study, various concentrations of the compound were tested for their moisturizing effects on human skin. The results showed that formulations containing this compound significantly improved skin hydration levels compared to those without it .
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 2-(5-Bromo-2-Formylphenoxy)Acetate (CAS 942414-81-5)
- Structure : Lacks the methoxy group at the 2-position and formyl group at the 4-position compared to the target compound.
- Molecular Formula : C₁₁H₁₁BrO₄ (MW 287.11) .
- The simpler structure may also result in lower lipophilicity.
Methyl (5-Bromo-4-formyl-2-methoxyphenoxy)Acetate
- Structure : Methyl ester analog of the target compound.
Ethyl (5-Bromo-2-Ethoxy-4-formylphenoxy)Acetate
Core Structure Modifications
Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate
- Structure: Benzofuran core with a sulfinyl group instead of a phenolic ether.
- Molecular Formula : C₁₄H₁₅BrO₄S (MW 367.29) .
- Key Differences : The sulfinyl group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. The benzofuran core may confer distinct biological activity, such as enhanced binding to specific enzymes or receptors.
Functional Group Replacements: Esters vs. Amides
2-(5-Bromo-4-formyl-2-Methoxyphenoxy)-N-(2-Phenylethyl)Acetamide
- Structure : Replaces the ethyl ester with an acetamide group linked to a phenylethyl side chain.
- Molecular Formula: C₁₈H₁₈BrNO₄ (MW 392.24) .
- Key Differences : The amide group reduces hydrolytic susceptibility compared to esters, increasing metabolic stability. The phenylethyl moiety may enhance interactions with hydrophobic binding pockets in biological targets.
2-(5-Bromo-4-formyl-2-Methoxyphenoxy)-N-(2-Methoxyphenyl)Acetamide
- Structure : Acetamide linked to a 2-methoxyphenyl group.
- Molecular Formula: C₁₇H₁₆BrNO₄ (MW 378.22) .
Substituent Position and Reactivity
- 2-Bromo-1-(5-Bromo-2,4-Dihydroxyphenyl)Ethanone: Shares bromo and formyl groups but lacks the phenoxy acetate structure. Prepared via bromination of 5-bromo-2,4-dihydroxyacetophenone, highlighting the role of substituent positions in directing reactivity .
- Ethyl 4-([(5-Bromo-4-Formyl-2-Methoxyphenoxy)Acetyl]Amino)Benzoate: Incorporates a benzoate ester and an amino linker, enabling conjugation to larger molecules for drug delivery applications .
Physicochemical Properties
- Lipophilicity : Ethyl esters (e.g., target compound) are more lipophilic than methyl analogs, enhancing membrane permeability .
- Stability : Crystal structures of related compounds (e.g., ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate) reveal stabilization via π-π interactions and hydrogen bonding, suggesting similar solid-state behavior for the target compound .
Biological Activity
2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C13H15BrO5
- Molecular Weight : 331.16 g/mol
- IUPAC Name : this compound
This compound features a brominated phenolic moiety, which is often associated with enhanced biological activity, particularly in anticancer applications.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds related to this structure have been shown to induce G2/M phase arrest in cancer cell lines, such as A375 melanoma cells. This arrest prevents cells from dividing and can lead to increased apoptosis rates .
- Apoptosis Induction : The treatment with these compounds has resulted in a significant increase in apoptotic cells. For example, one study observed an increase in apoptotic population from 4.3% to 61.4% after treatment with a related compound .
- Inhibition of Migration and Invasion : The compound has also been reported to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), particularly MMP-9, through the PI3K/NF-κB signaling pathway .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Signaling Pathways : The inhibition of the PI3K/NF-κB pathway is crucial for reducing cancer cell metastasis and promoting apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Q. What are the established synthetic routes for 2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate?
Methodological Answer: The synthesis involves sequential functionalization of the aromatic ring:
Methoxy Introduction : Alkylation of phenol derivatives using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
Bromination : Electrophilic substitution using Br₂ in acetic acid or NBS (N-bromosuccinimide) with a Lewis acid catalyst (e.g., FeBr₃) .
Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) at low temperatures (0–5°C) to install the formyl group regioselectively .
Esterification : Coupling the phenoxy intermediate with ethyl bromoacetate via nucleophilic substitution (e.g., K₂CO₃ in acetone, reflux) .
Critical Note: Monitor reaction progress via TLC or GC-MS to avoid over-bromination or side reactions at the formyl group.
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- NMR :
- ¹H NMR : Key signals include the formyl proton (δ 9.8–10.2 ppm), methoxy (δ 3.8–4.0 ppm), and ethyl acetate protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- ¹³C NMR : Confirm ester carbonyl (δ 170–172 ppm) and formyl carbon (δ 190–195 ppm) .
- IR : Strong absorption for C=O (ester: ~1740 cm⁻¹; formyl: ~1680 cm⁻¹) and C-O (phenoxy: ~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z ~330–335 (C₁₂H₁₂BrO₅) with fragmentation patterns reflecting bromine loss (Δ m/z 79/81) .
Advanced Research Questions
Q. How can conflicting crystallographic data on polymorphs be resolved?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution data to model disorder in the ethyl acetate moiety. Hydrogen-bonding patterns (e.g., C=O⋯H-O interactions) can stabilize polymorphs; graph-set analysis (as per Etter’s formalism) helps identify dominant motifs .
- Variable-Temperature XRD : Assess thermal stability of polymorphs. For example, a metastable form may convert to a stable phase above 100°C .
Example Data Conflict: Discrepancies in unit cell parameters may arise from solvent inclusion during crystallization. Use SC-XRD with cryocooling (100 K) to minimize artifacts .
Q. How to optimize regioselectivity in formylation without over-oxidation?
Methodological Answer:
- Reagent Control : Use DMF/POCl₃ at 0°C for 2 hours to limit side reactions (e.g., formyl group oxidation to carboxylic acid). Add NaHCO₃ post-reaction to quench excess POCl₃ .
- Substrate Pre-Protection : Temporarily protect the phenoxy group with a silyl ether (e.g., TMSCl) before bromination to prevent competing electrophilic attack .
Data Table: Formylation Efficiency Under Different Conditions
| Condition | Yield (%) | Purity (HPLC) | Byproducts Identified |
|---|---|---|---|
| DMF/POCl₃, 0°C, 2h | 78 | 98% | Trace bromoform |
| PCl₅/DMF, RT, 4h | 45 | 85% | Carboxylic acid (15%) |
Q. What strategies mitigate low yields in ester coupling steps?
Methodological Answer:
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity of the phenoxide ion in biphasic systems (water/toluene) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30 minutes at 80°C, improving yield from 60% to 88% .
Note: Excess ethyl bromoacetate (1.5 eq.) and anhydrous conditions (molecular sieves) minimize hydrolysis of the ester .
Biological Interaction Studies
Q. How to evaluate enzyme inhibition mechanisms involving this compound?
Methodological Answer:
- Kinetic Assays : Perform Michaelis-Menten analysis with a target enzyme (e.g., cytochrome P450). IC₅₀ values can be derived from dose-response curves (0.1–100 μM) .
- Docking Studies : Use AutoDock Vina to model interactions between the formyl group and catalytic residues (e.g., His or Lys in active sites). Validate with mutagenesis .
Key Finding: Analogous compounds show π-π stacking between the aromatic ring and Phe residues, enhancing binding affinity .
Data Contradiction Analysis
Q. Why do NMR spectra vary across studies for this compound?
Methodological Answer:
- Solvent Effects : Chemical shifts differ in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with the formyl group. For consistency, use CDCl₃ with 0.03% TMS .
- Tautomerism : The formyl group may exist in equilibrium with hydrated forms (e.g., gem-diol in humid conditions), altering δ 9.8–10.2 ppm signals. Use anhydrous solvents and fresh samples .
Advanced Functionalization Strategies
Q. How to derivatize the formyl group for click chemistry applications?
Methodological Answer:
- Schiff Base Formation : React with propargylamine (HC≡C-CH₂-NH₂) to install an alkyne handle for CuAAC reactions. Optimize pH (6.5–7.5) to avoid ester hydrolysis .
- Reductive Amination : Use NaBH₃CN to convert the formyl group to a primary amine, enabling peptide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
